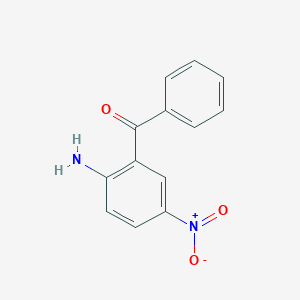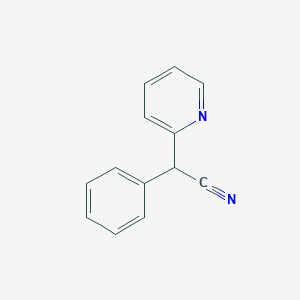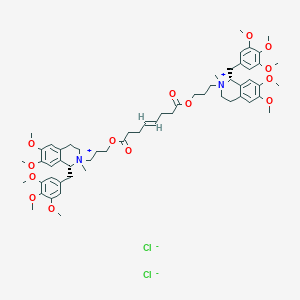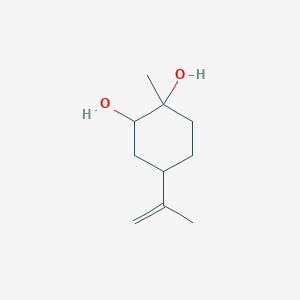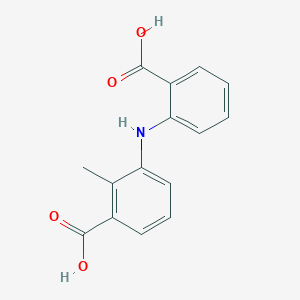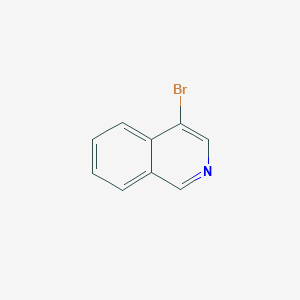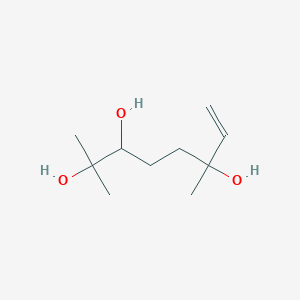
2,6-Dimethyl-7-octene-2,3,6-triol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that yield derivatives with specific configurations and properties. For instance, studies on the synthesis of dimethyl tricyclo and dimethyl tetracyclo derivatives have demonstrated intricate interactions between molecular orbitals and the framework of compounds, which are crucial for understanding the synthesis pathways of 2,6-Dimethyl-7-octene-2,3,6-triol derivatives (Gleiter, Jähne, Müller, Nixdorf, & Irngartinger, 1986).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,6-Dimethyl-7-octene-2,3,6-triol has been studied using various spectroscopic methods. For example, X-ray analysis has been employed to investigate the molecular structures of organoboron compounds, revealing details about the bonding and geometry that could be analogous to the structure of 2,6-Dimethyl-7-octene-2,3,6-triol (Kliegel, Rettig, & Trotter, 1984).
Chemical Reactions and Properties
Chemical reactions involving 2,6-Dimethyl-7-octene-2,3,6-triol derivatives are diverse and can lead to a wide range of products with different functional groups. The reactivity of such compounds can be influenced by their unique structural features, as seen in the synthesis and reaction behaviors of related bicyclic and tricyclic compounds (Dölling, Siebel, Biedermann, & Hartung, 1996).
Physical Properties Analysis
The physical properties of 2,6-Dimethyl-7-octene-2,3,6-triol and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in different chemical processes. These properties are determined by the molecular structure and the presence of functional groups (Jeffrey & Mastropaolo, 1978).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the types of reactions it can undergo, are directly related to the compound's molecular structure. Studies on similar compounds have shed light on the mechanisms of reaction and the formation of products, which can provide insights into the chemical behavior of 2,6-Dimethyl-7-octene-2,3,6-triol (Ermer & Lindenberg, 1991).
Wissenschaftliche Forschungsanwendungen
The basidiomycete Cystoderma carcharias was found to transform citronellol into 3,7-dimethyl-1,6,7-octanetriol in an aerated-membrane bioreactor, indicating its potential for biochemical transformations involving similar compounds (Onken & Berger, 1999).
Studies on the synthesis of 2,6-bis[(dimethylamino)methyl]phenyl-diorganotin bromides shed light on the stability of triorganotin cations and their ionic structures in solids, which could be related to the chemical properties of 2,6-Dimethyl-7-octene-2,3,6-triol (Koten et al., 1978).
Research on crystalline copolymers of 3-methylbutene and similar compounds, including 2,6-dimethyl-2,7-octadiene, has been conducted, revealing insights into the polymerization processes and the potential applications of these copolymers (Dipietro & Diedwardo, 1966).
Studies on cyclic organophosphorus compounds and their synthesis methods, including compounds like 2,7,8-trioxa-1-phosphabicyclo[3,2,1]octane and its derivatives, provide insights into the chemistry of complex cyclic structures, which could be relevant to the understanding of 2,6-Dimethyl-7-octene-2,3,6-triol (Edmundson & Mitchell, 1971).
The study of poly(3,7-dimethyl-1-octene) prepared with isotactic specific catalysts shows the high stereospecificity and stereoselectivity in the metal-CH3 bond insertion process, providing insights into the synthesis and properties of similar compounds (Longo, Oliva, & Oliva, 1997).
Research on the inhibition performances of spirocyclopropane derivatives for mild steel protection in HCl, including 2-MPOD and 3-MPOD, highlights the potential of these compounds in offering environmentally friendly protection for mild steel in acidic solutions, which may relate to similar protective properties of 2,6-Dimethyl-7-octene-2,3,6-triol (Chafiq et al., 2020).
The development of a highly selective and efficient catalyst for 1,3-butadiene dimerization, leading to the production of 1,3,7-octatriene, demonstrates the efficiency of specific catalysts in producing specific organic compounds, which could be applied to similar structures like 2,6-Dimethyl-7-octene-2,3,6-triol (Harkal et al., 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,6-dimethyloct-7-ene-2,3,6-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-5-10(4,13)7-6-8(11)9(2,3)12/h5,8,11-13H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYFGLAROLNGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CCC(C)(C=C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570395 | |
| Record name | 2,6-Dimethyloct-7-ene-2,3,6-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-7-octene-2,3,6-triol | |
CAS RN |
73815-21-1 | |
| Record name | 2,6-Dimethyl-7-octene-2,3,6-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73815-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyloct-7-ene-2,3,6-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-7-octene-2,3,6-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



